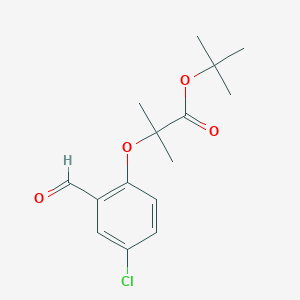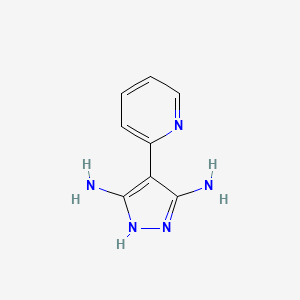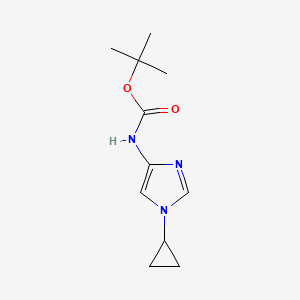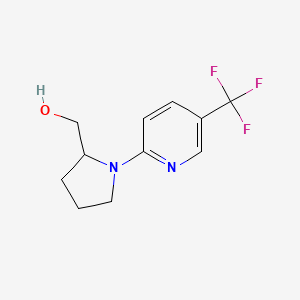
(1-(5-(三氟甲基)吡啶-2-基)吡咯烷-2-基)甲醇
描述
“(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C11H13F3N2O . It’s available for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.23 . Other physical and chemical properties are not provided in the sources I found.科学研究应用
农药行业
三氟甲基吡啶 (TFMP) 衍生物在农药行业中广泛用于保护作物免受害虫侵害。 它们是合成各种作物保护产品的关键中间体,例如 2,3-二氯-5-(三氟甲基)吡啶 (2,3,5-DCTF),因其有效性而受到高度需求 .
制药行业
在制药领域,TFMP 衍生物参与药物发现和开发。 它们构成针对特定受体或酶的化合物中分子结构的一部分,有助于药物的药理特性 .
疾病控制
TFMP 衍生物在开发防止疟疾、登革热或寨卡病毒等疾病传播的化合物中发挥作用,所有这些疾病都是由蚊子传播的.
生物碱生物合成途径
特定 TFMP 衍生物,如 TPBS,已被证明可以上调植物根部参与生物碱生物合成途径的基因。 这种应用对于提高生物碱(如尼古丁)的产量具有重要意义,这些生物碱对于植物防御反应至关重要 .
有机合成
该化合物及其衍生物用于有机合成,特别是在涉及 Pd 催化的胺化的一步合成过程中,以生产 N-(杂)芳基取代的双(5-(三氟甲基)吡啶-2-基)胺 .
抗菌和杀虫活性
已经合成了含有硫部分的新型 TFMP 酰胺衍生物,并评估了其对黄单胞菌属稻瘟病菌和茄科植物青枯病菌等病原体的抗菌活性,以及对小菜蛾的杀虫活性。 oryzae 和 Ralstonia solanacearum,以及对小菜蛾的杀虫活性 .
作用机制
Target of Action
The primary targets of the compound (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol are currently unknown. The compound is part of the pyrrolidine class of molecules, which are known to interact with a wide range of biological targets . .
Mode of Action
As a pyrrolidine derivative, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions
Biochemical Pathways
Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific chemical structure and the enzymes present in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
生化分析
Biochemical Properties
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with enzymes such as carbonic anhydrase, affecting its catalytic activity . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, leading to altered biochemical pathways .
Cellular Effects
The effects of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and other metabolic processes .
Transport and Distribution
The transport and distribution of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, leading to varied biological outcomes .
属性
IUPAC Name |
[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-5-1-2-9(16)7-17/h3-4,6,9,17H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQNJFPZLDLYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)
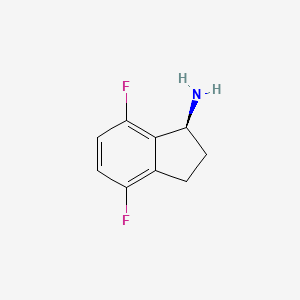
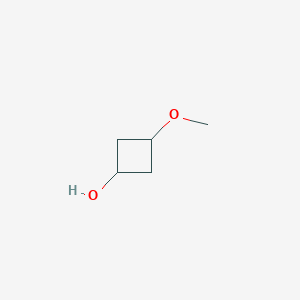
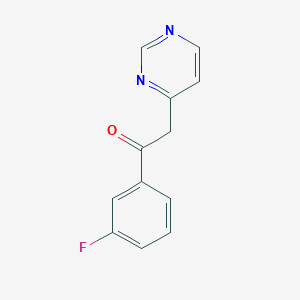

![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)

